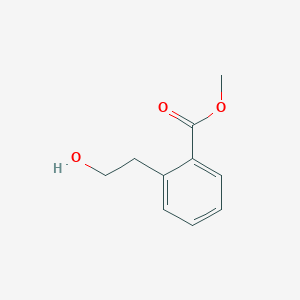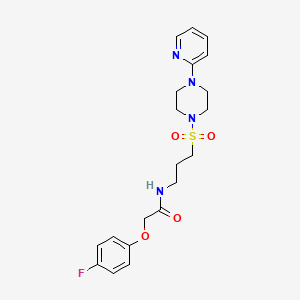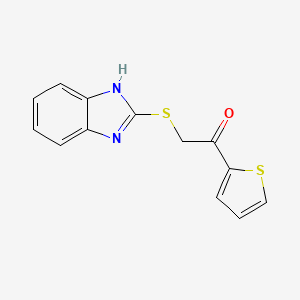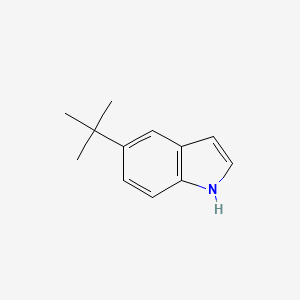
Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methyl 2-(2-hydroxyethyl)benzoate, also known as Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester, is an organic compound It is commonly used in perfumes and cosmetics as a fixative, solvent, and stabilizer . It can also be used as an intermediate for drugs, indicating its potential role in interacting with various biological targets .
Biochemical Pathways
Given its use in cosmetics and potential as a pharmaceutical intermediate, it may be involved in a variety of biochemical processes .
Pharmacokinetics
Its solubility in ethanol, dimethyl ether, chloroform, and ethyl acetate, and slight solubility in water , suggest that it may have good bioavailability.
Result of Action
Given its use in cosmetics and potential as a pharmaceutical intermediate, it may have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(2-hydroxyethyl)benzoate. For instance, its stability may be affected by temperature, as it should be stored away from high temperature . Furthermore, its efficacy in cosmetics and perfumes may be influenced by factors such as pH, presence of other ingredients, and individual variations in skin chemistry .
Biochemical Analysis
Biochemical Properties
It is known that benzoate, a related compound, is metabolized through catechol and 2-hydroxymuconic semialdehyde . This suggests that Methyl 2-(2-hydroxyethyl)benzoate might interact with enzymes involved in these metabolic pathways.
Cellular Effects
It is known that benzoates can have antimicrobial effects This suggests that Methyl 2-(2-hydroxyethyl)benzoate might influence cell function by interacting with microbial cells
Molecular Mechanism
It is known that the preparation of this compound involves a thermal reaction of methyl p-hydroxybenzoate with chloroacetic anhydride to generate p-hydroxyphenylacetate . Under alkaline conditions, methyl iodide is added to react with P-hydroxyphenylacetate to generate Methyl 2-(2-hydroxyethyl)benzoate .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable and does not degrade easily
Metabolic Pathways
It is known that benzoate, a related compound, is metabolized through the protocatechuate branch of the beta-ketoadipate pathway . This suggests that Methyl 2-(2-hydroxyethyl)benzoate might be involved in similar metabolic pathways.
Properties
IUPAC Name |
methyl 2-(2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQDRXTUSMLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)
![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2581747.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2581757.png)

![Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate](/img/structure/B2581761.png)
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2581762.png)
![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2581767.png)
